methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core. Key structural elements include:
- 4-oxo group: A ketone at position 4 of the quinazoline ring.
- 3-substituent: A carbamoylmethyl group attached to an oxolan-2-ylmethyl moiety, introducing both hydrogen-bonding capacity (via the carbamoyl group) and lipophilicity (via the tetrahydrofuran-derived oxolane ring) .
- 2-sulfanylidene: A thione group (=S) at position 2, which may enhance intermolecular interactions and influence tautomerism .
- 7-carboxylate: A methyl ester at position 7, contributing to solubility in organic solvents .
The compound’s stereochemistry and 3D conformation are critical for its physicochemical properties.
Properties
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-16(23)10-4-5-12-13(7-10)19-17(26)20(15(12)22)9-14(21)18-8-11-3-2-6-25-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,18,21)(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDCSPZEDABJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of the quinazoline core and the introduction of the tetrahydrofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between a 2-cyanoacetamide derivative and chloroacetonitrile in the presence of triethylamine (TEA) under reflux in 1,4-dioxane for several hours can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biological assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related quinazoline and benzoate derivatives, emphasizing substituent variations and functional group impacts:
* Estimated based on molecular formula.
Key Observations:
Position 2 Modifications :
- The target compound’s sulfanylidene (=S) group distinguishes it from analogs with sulfanyl (-SH) or thioether (-S-) groups. The thione group may enhance resonance stabilization and influence tautomeric behavior compared to thiols .
- The thiadiazole-containing benzoate derivative lacks a quinazoline core but shares ester functionality, highlighting divergent scaffold strategies.
Position 7 Functionalization :
- Methyl carboxylate vs. cyclopentyl carboxamide : The former enhances lipophilicity, while the latter may improve target binding in biological systems .
Hydrogen-Bonding Patterns :
- The carbamoyl group in the target compound could participate in intermolecular hydrogen bonds, as suggested by Etter’s graph-set analysis . In contrast, thiadiazole derivatives rely on aromatic π-stacking.
Research Implications and Limitations
- Crystallographic Gaps : The absence of crystallographic data for the target compound limits conformational analysis. Tools like SHELXL or ORTEP-3 could resolve this in future studies.
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula, which highlight its functional groups and stereochemistry. Its structure includes a tetrahydroquinazoline core, a sulfanylidene group, and oxolan-2-yl substituents that suggest potential interactions with biological targets.
Molecular Formula
- C : 16
- H : 20
- N : 4
- O : 4
- S : 1
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinazoline have been tested against various cancer cell lines, showing promising results.
Case Study: MCF-7 Cell Line
A study evaluated the anticancer effects of synthesized quinazoline derivatives against the MCF-7 breast cancer cell line using the MTT assay. The results demonstrated that several derivatives exhibited strong cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The synthesized compounds showed inhibition rates ranging from 60% to 80% at concentrations of 10 µM after 48 hours of treatment.
The proposed mechanism of action for methyl 4-oxo-3-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger oxidative stress, leading to cell death in susceptible cancer cells.
- Targeting Specific Pathways : It may interact with pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the tetrahydroquinazoline scaffold via cyclization reactions.
- Introduction of the sulfanylidene moiety through thioketone intermediates.
- Final modifications to incorporate the oxolan group via carbamoylation reactions.
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Anhydrous K2CO3, Ethanol | Tetrahydroquinazoline scaffold |
| 2 | Thioketone Formation | Thiourea | Sulfanylidene introduction |
| 3 | Carbamoylation | Oxolan derivative | Final compound |
Toxicological Studies
Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies on similar compounds have shown varying degrees of toxicity depending on dosage and administration routes.
Observations from Related Compounds
- Neurotoxicity : Some derivatives demonstrated neurotoxic effects at high concentrations.
- Organ Specific Toxicity : Liver and kidney functions were monitored in animal models, revealing potential hepatotoxicity at elevated doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
